Ethyl 4-oxo-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7,8,9-Tetrahydro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid ethyl ester is a heterocyclic compound with a unique structure that combines elements of pyridine and pyrimidine rings. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7,8,9-Tetrahydro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid ethyl ester typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with 2-aminopyridine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
6,7,8,9-Tetrahydro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield tetrahydro derivatives with different degrees of saturation.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at specific positions on the pyridine or pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various tetrahydro derivatives .
Scientific Research Applications
6,7,8,9-Tetrahydro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid ethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6,7,8,9-Tetrahydro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid ethyl ester
- 6-Methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidine-2-carboxylic acid methyl ester
- 4-Oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-6-carboxylic acid
Uniqueness
6,7,8,9-Tetrahydro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid ethyl ester is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of pyridine and pyrimidine rings allows for versatile chemical modifications and interactions with various biological targets .
Properties
CAS No. |
38326-36-2 |
---|---|
Molecular Formula |
C11H14N2O3 |
Molecular Weight |
222.24 g/mol |
IUPAC Name |
ethyl 4-oxo-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidine-3-carboxylate |
InChI |
InChI=1S/C11H14N2O3/c1-2-16-11(15)8-7-12-9-5-3-4-6-13(9)10(8)14/h7H,2-6H2,1H3 |
InChI Key |
GRBTZPKCTXIBMP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C2CCCCN2C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.